molecular formula C12H11NO B3120513 (2-Phenylpyridin-3-yl)methanol CAS No. 264625-65-2

(2-Phenylpyridin-3-yl)methanol

Cat. No. B3120513
CAS RN: 264625-65-2
M. Wt: 185.22 g/mol
InChI Key: SACTVTCAWGIOMV-UHFFFAOYSA-N
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Description

“(2-Phenylpyridin-3-yl)methanol” is a chemical compound with a molecular weight of 197.23 g/mol . It is sparingly soluble in water but soluble in most organic solvents such as methanol, ethanol, acetone, and chloroform.


Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the retrieved papers, there are studies on the catalytic conversion of methane to methanol . These studies provide insights into the potential chemical reactions that could involve similar compounds.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 197.23 g/mol . It is sparingly soluble in water but soluble in most organic solvents such as methanol, ethanol, acetone, and chloroform.

Scientific Research Applications

Catalysis and Synthesis

(2-Phenylpyridin-3-yl)methanol and its derivatives have been explored in various synthetic applications. For instance, furan-2-yl(phenyl)methanol derivatives were used in a tandem aza-Piancatelli rearrangement/Michael reaction, facilitated by In(OTf)3 catalysis, to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This process is notable for its good yields, high selectivity, low catalyst loading, and quick reaction times (Reddy et al., 2012). Similarly, Ruthenium(II) complexes with cyclometalated 2-phenylpyridine ligands have been synthesized, demonstrating the utility of these compounds in the formation of dinuclear and mononuclear complexes (Maas et al., 2008).

Structural and Mechanistic Insights

This compound has also been a subject of structural and mechanistic studies. For instance, the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol was achieved via condensation reactions, with its solid-state structures established using X-ray diffraction analysis. This study provided insights into the reaction mechanism and the stabilization energy of intermolecular hydrogen bonding (Anga et al., 2014).

Impact on Lipid Dynamics

In biological studies, the effects of methanol on lipid dynamics were investigated, where methanol was found to significantly influence the kinetics of lipid transfer and flip-flop in bilayer compositions. This has implications for the study of transmembrane proteins and peptides (Nguyen et al., 2019).

Future Directions

The future directions for research on “(2-Phenylpyridin-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, there is ongoing research on the catalytic conversion of methane to methanol, which could have implications for the use of “this compound” and similar compounds .

properties

IUPAC Name

(2-phenylpyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACTVTCAWGIOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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